布雷地宁 5'-单磷酸酯

描述

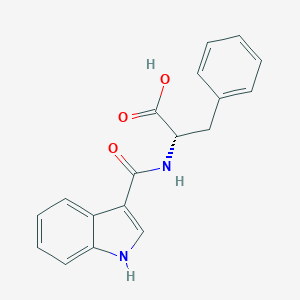

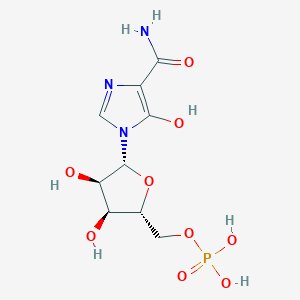

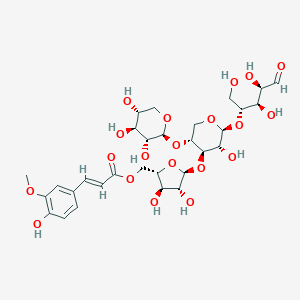

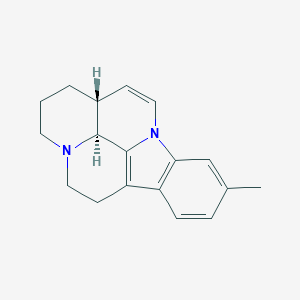

Bredinin 5’-monophosphate is a compound that is used clinically in Japan as an immunosuppressive drug . It is an adenosine analog and its molecular formula is C9H14N3O9P . The molecular weight of Bredinin 5’-monophosphate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

Bredinin 5’-monophosphate is thought to mimic the transition state of IMPDH catalysis . It is phosphorylated by adenosine kinase to bredinin-5’-monophosphate . The synthesis of bredinin 5’-monophosphate involves several side-chain functional group transformations .

Molecular Structure Analysis

The Bredinin 5’-monophosphate molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) . The molecule contains a total of 37 bond(s). There are 23 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 primary amide(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic), 1 phosphate(s) .

Chemical Reactions Analysis

Bredinin 5’-monophosphate selectively inhibits the activities of mammalian DNA polymerases in vitro . For pol., beta breMP acted by competing with both the substrate and template-primer. For pol. alpha, it acted by competing only with the substrate, and non-competitively with the template-primer .

Physical And Chemical Properties Analysis

The molecular weight of Bredinin 5’-monophosphate is 339.20 g/mol . The molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) .

科学研究应用

抑制 DNA 聚合酶:布雷地宁-5'-单磷酸酯选择性抑制哺乳动物 DNA 聚合酶,这一作用可能解释了其免疫抑制作用,特别是在淋巴细胞分化中 (Horie et al., 1998)。它通过与底物竞争并破坏模板-引物结合到结合域中来实现这一目标 (Mizushina et al., 1998)。

对细胞生长的影响:布雷地宁通过积累肌苷单磷酸 (IMP) 和减少黄苷单磷酸 (XMP) 阻碍细胞生长,这可能是由于其 5'-磷酸形式抑制了 IMP 脱氢酶和 GMP 合成酶 (Kusumi et al., 1989)。这种作用在胎儿和成鼠肺细胞中都很明显,胎儿细胞表现出更高的敏感性 (Nakagawa et al., 1992)。

抗肿瘤作用:布雷地宁的改良版本,如布雷地宁 5'-油酰和 5'-鲸蜡磷酸酯,表现出有希望的抗肿瘤作用,在可移植小鼠肿瘤中超越了布雷地宁 (Shuto et al., 1987)。布雷地宁还导致哺乳动物细胞的染色体损伤,突出了其在癌症治疗中的潜力 (Sakaguchi et al., 1975)。

免疫抑制和抗病毒特性:布雷地宁表现出有效的免疫抑制作用和对恶性淋巴瘤细胞的选择性细胞毒性,使其成为治疗淋巴性白血病和其他癌症的潜在候选药物 (Mizuno et al., 1974)。它还显示出作为抗疟化疗剂的潜力,因为它能够选择性地干扰疟疾寄生虫的鸟嘌呤代谢 (Webster & Whaun, 1982)。

化学合成和改性:研究已经成功地使用新颖的光化学反应合成了布雷地宁的 5'-修饰类似物,布雷地宁是一种临床上有用的免疫抑制剂 (Shuto et al., 2000)。这种方法导致了开发出对各种肿瘤具有有效抗肿瘤活性的化合物 (Yoshida et al., 1980)。

未来方向

Bredinin 5’-monophosphate has potential for future research and applications. It exhibits broad-spectrum antiviral activity . It has been clinically used as an immunosuppressive agent to prevent rejection reactions after kidney transplantation and to treat rheumatoid arthritis (RA) . These results suggest that bredinin has unique divergent effects on T lymphocyte subsets, and could be a useful therapeutic reagent for diseases with abnormal immune regulation .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAFSMJDTUUAN-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977565 | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bredinin 5'-monophosphate | |

CAS RN |

62025-48-3 | |

| Record name | Bredinin 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)